molecular formula C9H18N2O B1386172 1-((tetrahydrofuran-2-yl)Methyl)pyrrolidin-3-aMine CAS No. 1096325-27-7

1-((tetrahydrofuran-2-yl)Methyl)pyrrolidin-3-aMine

Cat. No.: B1386172
CAS No.: 1096325-27-7
M. Wt: 170.25 g/mol
InChI Key: NYJZFNSJOYJMIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((Tetrahydrofuran-2-yl)Methyl)pyrrolidin-3-aMine is a versatile chemical compound with a unique structure that combines a tetrahydrofuran ring with a pyrrolidine ring.

Preparation Methods

The synthesis of 1-((tetrahydrofuran-2-yl)Methyl)pyrrolidin-3-aMine typically involves the construction of the pyrrolidine ring followed by the introduction of the tetrahydrofuran moiety. One common synthetic route includes:

    Ring Construction: The pyrrolidine ring can be constructed from cyclic or acyclic precursors through various methods such as cyclization reactions.

    Functionalization: The preformed pyrrolidine ring is then functionalized by introducing the tetrahydrofuran moiety.

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalytic processes and controlled reaction conditions.

Chemical Reactions Analysis

1-((Tetrahydrofuran-2-yl)Methyl)pyrrolidin-3-aMine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-((Tetrahydrofuran-2-yl)Methyl)pyrrolidin-3-aMine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-((tetrahydrofuran-2-yl)Methyl)pyrrolidin-3-aMine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

1-((Tetrahydrofuran-2-yl)Methyl)pyrrolidin-3-aMine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structure, which offers a distinct set of chemical and biological properties, making it a valuable compound in various research fields.

Properties

IUPAC Name

1-(oxolan-2-ylmethyl)pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c10-8-3-4-11(6-8)7-9-2-1-5-12-9/h8-9H,1-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYJZFNSJOYJMIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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